molecular formula C26H23Cl2N3O2S B2679271 N-[(3-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 422282-27-7

N-[(3-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide

Cat. No.: B2679271
CAS No.: 422282-27-7
M. Wt: 512.45
InChI Key: AEHKDKLJCYSDSD-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a complex organic compound that features a quinazolinone core structure. This compound is characterized by the presence of chlorophenyl and sulfanyl groups, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzyl halides.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through thiolation reactions, where a thiol reagent reacts with a suitable electrophilic intermediate.

    Final Coupling Step: The final step involves coupling the quinazolinone intermediate with the chlorophenyl and sulfanyl groups to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide
  • **N-[(4-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide
  • **N-[(3-bromophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide

Uniqueness

N-[(3-chlorophenyl)methyl]-4-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is unique due to the specific positioning of the chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O2S/c27-20-9-5-7-18(15-20)16-29-24(32)13-6-14-31-25(33)21-10-2-4-12-23(21)30-26(31)34-17-19-8-1-3-11-22(19)28/h1-5,7-12,15H,6,13-14,16-17H2,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKDKLJCYSDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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